molecular formula C33H30N6O3 B10894938 1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B10894938
M. Wt: 558.6 g/mol
InChI Key: JTAMLKNTNNGGGG-LYBHJNIJSA-N
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Description

5-(4-METHYLPHENYL)-1-(2-OXO-2-{3-PHENYL-7-[(E)-1-PHENYLMETHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}ETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the indazole and pyrrolo[3,4-d][1,2,3]triazole rings. The synthetic route typically starts with the preparation of the indazole intermediate, followed by the introduction of the pyrrolo[3,4-d][1,2,3]triazole moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and heterocyclic components can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups and double bonds within the structure, resulting in the formation of alcohols and alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential biological activity, this compound is being investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include other indazole and pyrrolo[3,4-d][1,2,3]triazole derivatives, which share structural features but differ in their specific substituents and functional groups. These compounds may have similar biological activities but can vary in their potency, selectivity, and pharmacokinetic properties. The uniqueness of 5-(4-METHYLPHENYL)-1-(2-OXO-2-{3-PHENYL-7-[(E)-1-PHENYLMETHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}ETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE lies in its specific combination of structural elements, which may confer unique properties and applications.

Properties

Molecular Formula

C33H30N6O3

Molecular Weight

558.6 g/mol

IUPAC Name

3-[2-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C33H30N6O3/c1-21-15-17-25(18-16-21)38-32(41)29-31(33(38)42)37(36-34-29)20-27(40)39-30(23-11-6-3-7-12-23)26-14-8-13-24(28(26)35-39)19-22-9-4-2-5-10-22/h2-7,9-12,15-19,26,29-31H,8,13-14,20H2,1H3/b24-19+

InChI Key

JTAMLKNTNNGGGG-LYBHJNIJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCC/C(=C\C6=CC=CC=C6)/C5=N4)C7=CC=CC=C7

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=CC=CC=C6)C5=N4)C7=CC=CC=C7

Origin of Product

United States

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